molecular formula C7H7N5O2 B13451852 Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 2767998-54-7

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B13451852
CAS No.: 2767998-54-7
M. Wt: 193.16 g/mol
InChI Key: WZIDQMQUGULJSF-UHFFFAOYSA-N
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Description

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that belongs to the class of imidazo[2,1-f][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminoimidazole with a suitable carboxylate ester in the presence of a base. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of kinase activity, disruption of DNA synthesis, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for further research and development .

Properties

CAS No.

2767998-54-7

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C7H7N5O2/c1-14-7(13)4-2-9-6-5(8)10-3-11-12(4)6/h2-3H,1H3,(H2,8,10,11)

InChI Key

WZIDQMQUGULJSF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1N=CN=C2N

Origin of Product

United States

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